4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride
Overview
Description
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a fluorinated triazole derivative. Compounds containing fluorine atoms, particularly trifluoromethyl groups, are of significant interest due to their unique chemical properties and wide range of applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through the heterocyclization of fluorine-containing acyclic systems or the direct introduction of fluorine or a trifluoromethyl group into an existing heterocyclic system .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of advanced fluorination techniques and specialized reagents to ensure high yields and purity. These methods are designed to be scalable and cost-effective to meet the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated triazoles and tetrazoles, such as:
- 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thione
- 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxamide
- 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonamide
Uniqueness
What sets 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride apart from similar compounds is its unique combination of a trifluoromethyl group and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4N3O2S/c1-11-2(4(5,6)7)9-10-3(11)14(8,12)13/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYGWZHTYRMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159127 | |
Record name | 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803565-87-8 | |
Record name | 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803565-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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